5-Amino-1-phenyl-1H-imidazole-4-carboxamide
Overview
Description
5-Amino-1-phenyl-1H-imidazole-4-carboxamide, also known as Aminoimidazole carboxamide, is a small molecule that has been investigated for use in the treatment of allergic rhinitis and pediatric indications . It has a chemical formula of C4H6N4O and an average weight of 126.119 .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a high water solubility of 124.0 mg/mL . The compound has a logP value of -1.2 according to ALOGPS and -0.96 according to Chemaxon .Scientific Research Applications
Chemical Synthesis and Peptidomimetics
5-Amino-1-phenyl-1H-imidazole-4-carboxamide has been utilized in chemical synthesis processes. For example, Skogh et al. (2013) demonstrated its use in the aminocarbonylation of 4-iodo-1H-imidazoles, which is instrumental in preparing imidazole-based peptidomimetics. This showcases its role in synthesizing constrained analogues of bioactive peptides (Skogh et al., 2013).
Crystallographic Studies
Das (2017) conducted crystallographic studies on 5-amino-1-phenyl-1H-imidazole-4-carboxamides, analyzing complex π-π and T-stacking features. This research highlighted the molecule's role in the conformational study of imidazole derivatives, providing insights into the role of halogens in molecular structure and stability (Das, 2017).
Enzymatic Polymerization
The compound has been explored in enzymatic polymerization processes. Pochet and D'ari (1990) described the synthesis of its derivatives and their polymerization using terminal deoxynucleotidyltransferase. Such studies contribute to understanding nucleotide analogues and their applications in biochemistry (Pochet & D'ari, 1990).
Molecular and Crystal Structure Analysis
Banerjee et al. (1999) synthesized and analyzed the crystal structures of derivatives of this compound. Their work provides valuable information on the molecular geometries and hydrogen bonding patterns, crucial for understanding the structural aspects of imidazole compounds (Banerjee et al., 1999).
Catalytic Mechanism Studies
Shim et al. (2001) evaluated the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, offering insights into enzymatic processes at a molecular level. Their findings have implications for understanding enzymatic reactions in biochemistry and molecular biology (Shim et al., 2001).
Safety and Hazards
5-Amino-1-phenyl-1H-imidazole-4-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Properties
IUPAC Name |
5-amino-1-phenylimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(10(12)15)13-6-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLJSGEGBGEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546126 | |
Record name | 5-Amino-1-phenyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64995-55-7 | |
Record name | 5-Amino-1-phenyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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